T900607

Übersicht

Beschreibung

T-900607 ist ein neuartiger Wirkstoff, der auf das Mikrotubulinprotein wirkt und die Mikrotubulinpolymerisation durch einen einzigartigen Wirkmechanismus stört. Es wurde auf seine potenzielle Anwendung bei der Behandlung von fortgeschrittenen und/oder metastasierten soliden malignen Tumoren untersucht . Es ist bekannt, dass es kardiotoxisch ist .

Vorbereitungsmethoden

Die Synthese von T-900607 umfasst mehrere Schritte:

Formylierung: 2-Methoxy-5-nitroanilin wird mit Ameisensäure in Essigsäureanhydrid und Tetrahydrofuran behandelt, um Formamid zu ergeben.

Hydrierung: Die Nitrogruppe des Formamids wird über Palladium auf Kohlenstoff in Methanol hydriert, um Anilin zu liefern.

Sulfonierung: Anilin wird mit Pentafluorphenylsulfonylchlorid in Aceton in Gegenwart von 2,6-Lutidin behandelt, um Sulfonamid zu ergeben.

Deformylierung: Sulfonamid wird durch Behandlung mit Acetylchlorid und Salzsäure in Ethanol zu Hydrochlorid deformyliert.

Letzte Reaktion: Die Zielverbindung wird durch Reaktion von Hydrochlorid mit Kaliumcyanat in Wasser und Essigsäure erhalten.

Analyse Chemischer Reaktionen

T-900607 unterliegt verschiedenen chemischen Reaktionen:

Oxidation und Reduktion: Die Nitrogruppe in den Zwischenverbindungen wird unter Verwendung von Hydrierung über Palladium auf Kohlenstoff zu einer Aminogruppe reduziert.

Substitution: Der Sulfonierungsschritt beinhaltet eine Substitutionsreaktion, bei der Anilin mit Pentafluorphenylsulfonylchlorid reagiert.

Hauptprodukte: Das Hauptprodukt, das gebildet wird, ist das Sulfonamid-Zwischenprodukt, das dann in die endgültige Verbindung, T-900607, umgewandelt wird.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

T-900607 stört die Mikrotubulinpolymerisation durch einen einzigartigen Wirkmechanismus. Es zielt auf Mikrotubulinproteine ab, was zur Hemmung der Zellteilung und des Wachstums führt . Es ist bekannt, dass die Verbindung kardiotoxisch ist, was ihre therapeutische Anwendung begrenzt .

Wirkmechanismus

T-900607 disrupts microtubule polymerization through a unique mechanism of action. It targets microtubule proteins, leading to the inhibition of cell division and growth . The compound is known to be cardiotoxic, which limits its therapeutic use .

Vergleich Mit ähnlichen Verbindungen

T-900607 gehört zur Klasse der organischen Verbindungen, die als Sulfanilide bekannt sind. Ähnliche Verbindungen umfassen:

- Auristatin F

- Combretastatin A4

- Albendazol

- 4'-Demethylepipodophyllotoxin

- Tau-Aggregation und Neuroinflammation-IN-1

- Taltobulin

- CCB02

T-900607 ist einzigartig aufgrund seines spezifischen Mechanismus zur Störung der Mikrotubulinpolymerisation und seiner damit verbundenen Kardiotoxizität .

Biologische Aktivität

T900607 is a small molecule compound classified as a pentafluorophenylsulfonamide , primarily recognized for its potential antineoplastic (anti-cancer) activity. This compound has been under investigation for its ability to disrupt microtubule polymerization, a critical process in cell division and function, making it a candidate for cancer treatment. This compound exhibits significant biological activity against various cancer types, particularly in preclinical studies.

This compound's mechanism involves irreversible binding to tubulin , which prevents the normal assembly of microtubules. This action inhibits cellular proliferation in cancer cells, particularly affecting their ability to divide and grow. The structural formula of this compound includes a sulfonamide group that enhances its binding affinity and specificity towards tubulin.

In Vitro and In Vivo Studies

Research has shown that this compound effectively inhibits the growth of liver and gastric cancers in both in vitro (test tube) and in vivo (live organism) models. Notably, it demonstrates selectivity towards cancer cells over normal cells, indicating its potential therapeutic applications with reduced side effects.

Clinical Trials

This compound has been tested in clinical trials, showing promise as a treatment option for patients with advanced refractory cancers. Phase I studies indicated good activity against mammalian tubulin with an IC50 value of approximately 5.0 μM, and it exhibited cytotoxicity against several cancer cell lines with IC50 values around 1 μM .

Comparative Analysis with Other Microtubule-Targeting Agents

This compound shares similarities with other microtubule-targeting agents but possesses unique characteristics that distinguish it from these compounds. Below is a comparison table:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Taxol (Paclitaxel) | Stabilizes microtubules | Derived from Pacific yew tree; widely used |

| Vincristine | Inhibits microtubule assembly | Derived from periwinkle plant; used for leukemia |

| Colchicine | Inhibits tubulin polymerization | Historically used for gout; affects mitosis |

| E7010 | Disrupts microtubule dynamics | Investigated for various cancers; less studied |

| T-138067 | Inhibits tubulin assembly | Similar structure but different efficacy profile |

| This compound | Irreversible binding to β-tubulin | Potentially more sustained therapeutic effects |

Case Study: Efficacy Against Refractory Cancers

A significant case study involved administering this compound every three weeks to patients with advanced refractory cancers. The results indicated that patients exhibited tumor reduction, highlighting the compound's potential as an effective treatment option .

Binding Studies

Binding interaction studies revealed that this compound acts as a potent inhibitor of tubulin assembly. The compound's unique binding characteristics may enhance its efficacy against resistant cancer types compared to traditional agents .

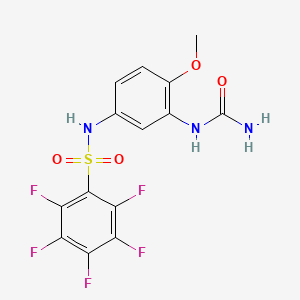

Eigenschaften

CAS-Nummer |

261944-52-9 |

|---|---|

Molekularformel |

C14H10F5N3O4S |

Molekulargewicht |

411.31 g/mol |

IUPAC-Name |

[2-methoxy-5-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]phenyl]urea |

InChI |

InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23) |

InChI-Schlüssel |

FSXLOWIFSZNIMV-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |

Kanonische SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

848866-33-1 261944-52-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

T900607, T-900607, T 900607, T607; T-607, T 607 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.